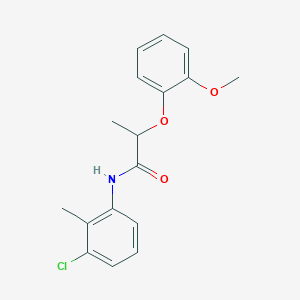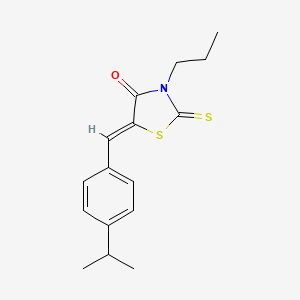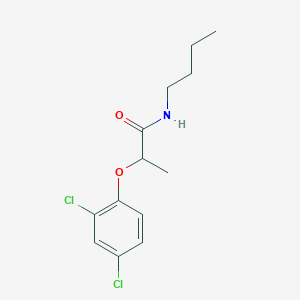![molecular formula C11H14BrNO4S B3962490 N-[(4-bromophenyl)sulfonyl]norvaline](/img/structure/B3962490.png)
N-[(4-bromophenyl)sulfonyl]norvaline
Vue d'ensemble
Description
N-[(4-bromophenyl)sulfonyl]norvaline, also known as BPNV, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPNV is a derivative of norvaline, which is a non-proteinogenic amino acid found in various natural sources. In
Mécanisme D'action
The mechanism of action of N-[(4-bromophenyl)sulfonyl]norvaline is not fully understood, but it is believed to act as a competitive inhibitor of protein-protein interactions. This compound binds to specific sites on proteins, preventing them from interacting with their binding partners. This inhibition can be reversible or irreversible depending on the specific protein and binding site.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of specific enzymes, including proteases and kinases. In vivo studies have shown that this compound can modulate various physiological processes, including inflammation, angiogenesis, and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-[(4-bromophenyl)sulfonyl]norvaline in lab experiments is its selectivity for specific proteins and protein-protein interactions. This selectivity allows researchers to study the function of specific proteins in various biological processes. However, one limitation of this compound is its potential toxicity and off-target effects. Researchers must carefully consider the concentration and exposure time of this compound to minimize these effects.
Orientations Futures
There are numerous future directions for the study of N-[(4-bromophenyl)sulfonyl]norvaline. One potential direction is the development of more potent and selective inhibitors of specific protein-protein interactions. Another direction is the application of this compound in drug discovery and development, particularly for the treatment of diseases such as cancer and inflammation. Additionally, this compound could be used as a tool for studying the role of specific proteins in various biological processes, including cell signaling and gene regulation.
Applications De Recherche Scientifique
N-[(4-bromophenyl)sulfonyl]norvaline has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and biotechnology. One of the primary applications of this compound is as a tool for studying protein-protein interactions. This compound can be used to selectively target specific proteins and inhibit their interactions, allowing researchers to study the function of these proteins in various biological processes.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO4S/c1-2-3-10(11(14)15)13-18(16,17)9-6-4-8(12)5-7-9/h4-7,10,13H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWLBLZQDXFRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methoxyethyl)glycinamide](/img/structure/B3962428.png)




![3-[2-(4-biphenylyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3962482.png)
![1-(1,4-dioxaspiro[4.4]non-2-ylmethyl)piperidine](/img/structure/B3962494.png)
![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3962495.png)
![ethyl [3-hydroxy-3-(1-methyl-2-oxo-2-phenylethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B3962498.png)
![3-{[(3-acetylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B3962505.png)
![N-(tert-butyl)-2-{[1-[(2-methyl-1-naphthyl)methyl]-4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B3962513.png)
![3-(6-amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 4-morpholinecarboxylate](/img/structure/B3962521.png)